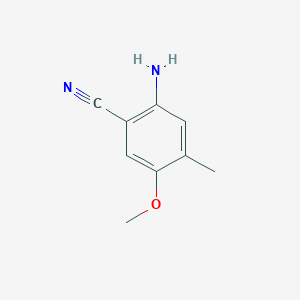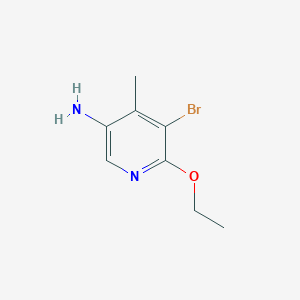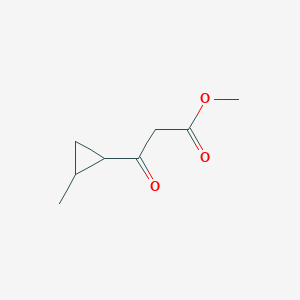
2-Amino-5-methoxy-4-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-methoxy-4-methylbenzonitrile is an organic compound with the molecular formula C9H10N2O It is a derivative of benzonitrile, characterized by the presence of amino, methoxy, and methyl groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methoxy-4-methylbenzonitrile typically involves the nitration of 2-methoxy-4-methylbenzonitrile followed by reduction. The nitration process introduces a nitro group, which is subsequently reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Amino-5-methoxy-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
2-Amino-5-methoxy-4-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-5-methoxy-4-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the methoxy and methyl groups can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-Amino-4-methylbenzonitrile
- 2-Amino-5-methylbenzonitrile
- 2-Amino-5-iodo-4-methoxybenzonitrile
Uniqueness
2-Amino-5-methoxy-4-methylbenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, in particular, can influence the compound’s solubility and interaction with other molecules, distinguishing it from similar compounds.
特性
CAS番号 |
959137-58-7 |
|---|---|
分子式 |
C9H10N2O |
分子量 |
162.19 g/mol |
IUPAC名 |
2-amino-5-methoxy-4-methylbenzonitrile |
InChI |
InChI=1S/C9H10N2O/c1-6-3-8(11)7(5-10)4-9(6)12-2/h3-4H,11H2,1-2H3 |
InChIキー |
CPFHFWMKUGTEKU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1OC)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Trimethylsilyl)oxy]azetidine](/img/structure/B13080782.png)




![5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13080809.png)



![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B13080833.png)

![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)


